4-Chloro-2,6-difluoro-3-methylaniline
Overview
Description
“4-Chloro-2,6-difluoro-3-methylaniline” is a chemical compound with the molecular formula C7H6ClF2N . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 177.58 . It is a powder in physical form .Scientific Research Applications
Spectroscopic Analysis
4-Chloro-2,6-difluoro-3-methylaniline has been the subject of spectroscopic analysis. Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis, along with ab initio calculations, have been applied to similar compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. These analyses help understand the vibrational modes and the influence of substituents like chlorine and methyl groups on these modes (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009).
Synthesis and Characterization
The compound is involved in various synthetic processes. For example, it has been used in the synthesis of specific benzoate derivatives (Thornton & Jarman, 1990). Furthermore, its derivatives have been synthesized and characterized for antioxidant activities, demonstrating its potential in developing new compounds with desirable properties (Topçu et al., 2021).
Experimental Studies
In experimental research, the compound has been used in the study of DNA damage through the single cell gel electrophoresis assay, highlighting its potential in genetic and toxicological studies (Przybojewska, 1997).
Chemical Synthesis
This compound plays a role in the synthesis of various chemical compounds, such as oxime derivatives and quinoline derivatives, showcasing its versatility in organic synthesis (You Qidong, 2009), (Abdelal et al., 2017).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in enzyme activity and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-difluoro-3-methylaniline. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloro-2,6-difluoro-3-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interactions between this compound and these enzymes can lead to changes in the metabolic pathways, affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the upregulation or downregulation of specific genes involved in detoxification processes. Additionally, this compound can affect the function of various cell types, including hepatocytes and neurons, by altering their metabolic activities and signaling mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities. For instance, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can result in increased levels of neurotransmitters, affecting neuronal function and behavior. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Over time, this compound can undergo various chemical transformations, leading to the formation of metabolites with different biological activities. Studies have shown that this compound can remain stable under specific conditions, but its degradation products may exhibit different effects on cellular functions. Long-term exposure to this compound in vitro or in vivo can result in cumulative changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and can be observed through changes in biochemical markers and histopathological examinations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and monoamine oxidases. These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into hepatocytes, where it undergoes metabolic transformations. The distribution pattern of this compound can influence its biological activity and toxicity .
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often directed by targeting signals or post-translational modifications. The subcellular distribution of this compound can affect its activity and function, as it may interact with different biomolecules within these compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-2,6-difluoro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVPVNGNTABHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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